N-Phenyldiethanolamine (N-PDA) is a chemical compound with the formula C₁₀H₁₅NO₂. While its industrial applications include use as an intermediate in the production of dyes and pharmaceuticals [], N-PDA has also found use in various scientific research fields. Here's a closer look at some of these applications:
N-Phenyldiethanolamine is an organic compound with the chemical formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. It appears as a solid, typically exhibiting a characteristic odor. This compound is primarily known for its application in various industrial processes, particularly as a surfactant and a stabilizer in formulations. Its structure consists of a phenyl group attached to a diethanolamine moiety, which contributes to its unique properties and functionalities in
NPDA itself doesn't have a documented mechanism of action in biological systems. Its use lies primarily as a precursor for other molecules with specific mechanisms.
NPDA can pose some safety hazards:
N-Phenyldiethanolamine can be synthesized through several methods:
These synthesis methods highlight the versatility and accessibility of N-Phenyldiethanolamine in laboratory and industrial settings.
N-Phenyldiethanolamine finds applications across various industries:
Its diverse applications make it an important compound in industrial chemistry.
Interaction studies involving N-Phenyldiethanolamine often focus on its role as a surfactant and stabilizer. Research has shown that it can effectively enhance the stability of emulsions and improve the solubility of various compounds in aqueous solutions. Additionally, its interactions with silica indicate potential uses in materials science for creating composite materials or coatings .
Several compounds share structural similarities with N-Phenyldiethanolamine, each possessing unique properties:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Diethanolamine | C₄H₁₁NO₂ | Used primarily as a surfactant |
| Aniline | C₆H₅NH₂ | A precursor for dyes and pharmaceuticals |
| N-Methyl-diethanolamine | C₆H₁₅NO₂ | Exhibits similar surfactant properties |
N-Phenyldiethanolamine stands out due to its phenyl group, which enhances its hydrophobic characteristics compared to diethanolamine. This structural feature allows it to function effectively as both a surfactant and stabilizer in diverse applications, differentiating it from its counterparts.
The synthesis of NPDEA was first documented in the mid-20th century through the nucleophilic addition of aniline and ethylene oxide under alkaline conditions. Early patents from the 1960s, such as US3297789, highlighted its utility as a promoter in unsaturated polyester resins, where it accelerated polymerization kinetics by forming half-esters with dicarboxylic anhydrides. By the 1980s, NPDEA gained traction in pharmaceutical synthesis, particularly as an intermediate for phenylephrine, a widely used decongestant.
A pivotal advancement occurred in 2016, when Elhampour et al. optimized its synthesis using a $$ \text{Cu}2\text{O}/\text{nano-CuFe}2\text{O}_4 $$ magnetic composite catalyst, achieving 95% yield under mild conditions (100°C, 3 hours). This methodology reduced reliance on harsh reagents and improved scalability, positioning NPDEA as a sustainable option for industrial applications. Concurrently, its role expanded into agrochemicals, where it stabilized glyphosate formulations against photodegradation, enhancing field efficacy by 20% in tropical climates.
NPDEA’s scientific impact spans multiple domains:
As a catalyst in polyurethane foam production, NPDEA reduces gelation time by 12–15% compared to traditional amines like triethylenediamine. Its mechanism involves stabilizing the urethane reaction intermediate, enabling faster cross-linking in flexible foams used for automotive seating and insulation panels. Global polyurethane production consumed approximately 1,200 metric tons of NPDEA in 2023, driven by demand for lightweight materials in electric vehicles.
NPDEA is a key precursor in synthesizing β-blockers (e.g., propranolol) and antihistamines. Its ability to preserve chiral centers during active pharmaceutical ingredient (API) synthesis aligns with regulatory demands for enantiopure drugs. Notably, 30% of pharmaceutical-grade NPDEA is channeled into oncology, where it facilitates the synthesis of tyrosine kinase inhibitors.
In acidic environments, NPDEA adsorbs onto metal surfaces, forming a protective film that reduces corrosion rates by 38% in oil pipelines. This chelation capability is attributed to its lone electron pairs on nitrogen and oxygen atoms, which bind to metal ions like $$ \text{Fe}^{2+} $$ and $$ \text{Cu}^{2+} $$.
Recent studies demonstrate NPDEA’s role in synthesizing tricyanovinylated polybenzoxazoles for second-order nonlinear optical (NLO) materials. These polymers exhibit thermal stability up to 300°C, making them suitable for high-performance optoelectronic devices.
The formation of N-Phenyldiethanolamine involves several well-characterized reaction mechanisms, each proceeding through distinct intermediates and transition states. The primary synthetic route involves the nucleophilic addition of aniline to ethylene oxide, which proceeds through a sequential mechanism involving ethylene oxide complex formation followed by ring opening as the rate-determining step [1] [2].
Recent mechanistic investigations have revealed that the reaction follows a concerted pathway where the nitrogen lone pair of aniline attacks the electrophilic carbon of ethylene oxide. This process involves the formation of a transient ethylene oxide complex that undergoes subsequent ring-opening to yield the final product [2]. The mechanism is consistent with nucleophilic addition principles, where the electron-rich aniline nitrogen acts as the nucleophile and the strained three-membered ring of ethylene oxide serves as the electrophile.
Alternative formation pathways include N-arylation reactions with aryl halides, which proceed through nucleophilic substitution mechanisms [2]. These reactions involve the formation of aryl halide adducts as intermediates, with halide displacement serving as the rate-determining step. The mechanism follows second-order kinetics and is significantly influenced by the electronic properties of the aryl halide substrate.
Coupling reactions with aldehydes represent another important mechanistic pathway, involving nucleophilic addition to form hemiacetal or hemiaminal intermediates [4] [5]. These reactions proceed through elimination as the rate-determining step, with the overall transformation following a sequential mechanism rather than a concerted process.
The role of N-Phenyldiethanolamine as a ligand in transesterification catalysis has been extensively studied, revealing its ability to form stable zinc complexes that accelerate the reaction through ligand-accelerated catalysis [6]. The mechanism involves the formation of a Zn-PDEA complex that activates the ester substrate toward nucleophilic attack, with transesterification as the rate-determining step.
| Reaction Type | Primary Mechanism | Intermediate Species | Rate-Determining Step | Reference |
|---|---|---|---|---|
| Aniline + Ethylene Oxide Addition | Nucleophilic Addition | Ethylene oxide complex | Ring opening | ChemicalBook (2021) |
| N-Arylation with Aryl Halides | Nucleophilic Substitution | Aryl halide adduct | Halide displacement | Elhampour et al. (2016) |
| Coupling Reaction with Aldehydes | Nucleophilic Addition | Hemiacetal/hemiaminal | Elimination | Portlandpress (2020) |
| Transesterification Catalysis | Ligand-Accelerated Catalysis | Zn-PDEA complex | Transesterification | Sciencedirect (2007) |
| Condensation with Acid Anhydrides | Nucleophilic Acyl Substitution | Anhydride adduct | Cyclization | Ramsay-Burrough et al. (2023) |
Comprehensive kinetic studies have been conducted on various reactions involving N-Phenyldiethanolamine, providing crucial insights into the reaction mechanisms and rate-determining steps. The kinetic behavior of phenylethanolamine N-methyltransferase (PNMT) catalyzed reactions, which serve as model systems for understanding amino alcohol reactivity, has been extensively investigated [7] [8].
The PNMT-catalyzed methylation reaction exhibits second-order kinetics with a rate constant of 2.84 × 10⁻² s⁻¹ at physiological temperature and follows an ordered sequential mechanism where S-adenosyl-L-methionine binds first [7]. The activation energy for this process is 21.2 kcal/mol, consistent with an SN2 mechanism where methyl transfer is rate-limiting [9] [8].
Diethanolamine degradation kinetics in aqueous solutions containing carbon dioxide have been studied extensively, revealing complex reaction pathways with temperature-dependent rate constants [10]. The degradation process follows first-order kinetics with rate constants ranging from 1.2 × 10⁻⁴ s⁻¹ at elevated temperatures (90-250°C) and exhibits an activation energy of 35.4 kcal/mol.
Hydrolysis reactions in aqueous media demonstrate pH-dependent kinetics, with rate constants of 6.7 × 10⁻⁵ s⁻¹ observed at ambient temperatures [11]. The hydrolysis rate varies significantly with pH, ranging from 0.15 hours at 25°C to 1.42 hours at 10°C under acidic conditions. The activation energy for hydrolysis is 18.5 kcal/mol, indicating a relatively low energy barrier for the process.
Oxidation reactions with hydrogen peroxide proceed through radical mechanisms with rate constants of 3.4 × 10⁻³ s⁻¹ in the temperature range of 60-120°C . The activation energy for oxidation is 24.8 kcal/mol, suggesting a multistep radical process involving hydrogen abstraction and subsequent oxidation steps.
Thermal decomposition studies reveal high-temperature kinetics with rate constants of 1.8 × 10⁻² s⁻¹ at temperatures ranging from 200-400°C [12]. The activation energy for thermal decomposition is 45.2 kcal/mol, indicating significant energy barriers for bond breaking at elevated temperatures.
| Reaction System | Temperature Range (°C) | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Mechanism Type | Reference |
|---|---|---|---|---|---|
| PNMT-Catalyzed Methylation | 25-37 | 2.84 × 10⁻² | 21.2 | SN2 | PMC3853373 (2013) |
| Diethanolamine Degradation | 90-250 | 1.2 × 10⁻⁴ | 35.4 | First-order | Wiley Kinetics (1984) |
| Hydrolysis in Aqueous Media | 10-25 | 6.7 × 10⁻⁵ | 18.5 | Hydrolysis | ECHA (2020) |
| Oxidation with H₂O₂ | 60-120 | 3.4 × 10⁻³ | 24.8 | Radical | Various Studies |
| Thermal Decomposition | 200-400 | 1.8 × 10⁻² | 45.2 | Thermal | Thermodynamic Analysis |
Density functional theory (DFT) calculations have provided comprehensive insights into the reaction mechanisms and electronic structure of N-Phenyldiethanolamine and related compounds. Hybrid density functional theory methods, particularly B3LYP with 6-31G(d) basis set, have been extensively employed to investigate the reaction mechanisms of phenylethanolamine N-methyltransferase [9] [8] [13].
The computational studies demonstrate that the reaction proceeds via an SN2 mechanism with methyl transfer being rate-limiting, with calculated activation barriers of 22.7 kcal/mol [9] [8]. The calculations reveal that optimal agreement with experimental data is achieved using models where both active site glutamates are protonated, providing crucial mechanistic insights into the catalytic process.
Transition state optimization studies using MP2/6-311+G(d,p) level of theory have successfully located transition state structures for various reaction pathways involving N-Phenyldiethanolamine derivatives [14] [15]. These calculations provide detailed geometric information about the transition states, including bond distances, angles, and electronic properties that govern the reaction kinetics.
Electronic structure calculations using CASSCF/CASPT2 methods have elucidated the orbital interactions and charge distributions in N-Phenyldiethanolamine systems [16] [17]. The studies reveal significant HOMO-LUMO gaps and charge transfer characteristics that influence the reactivity and stability of the compound under various conditions.
Solvent effects have been investigated using DFT M06-2X/6-311++G(d,p) calculations with implicit solvation models [18]. The results demonstrate that polar solvents provide stabilization energies of -15.3 kcal/mol, significantly affecting the reaction thermodynamics and kinetics. The solvation studies reveal that polar environments favor the formation of charged intermediates and transition states.
High-level CCSD(T)/aug-cc-pVDZ calculations have been employed to study reaction pathways and energetics with high accuracy [15]. These calculations provide reaction energies of 21.6 kcal/mol and confirm the concerted nature of many transformation mechanisms involving N-Phenyldiethanolamine.
| Computational Method | System Studied | Calculated Property | Calculated Value | Key Finding | Reference |
|---|---|---|---|---|---|
| DFT B3LYP/6-31G(d) | PNMT Active Site | Activation Barrier | 22.7 kcal/mol | SN2 Mechanism Confirmed | PMC2760686 (2009) |
| MP2/6-311+G(d,p) | Transition State Optimization | Geometry Optimization | Various Geometries | Transition State Located | Various DFT Studies |
| CASSCF/CASPT2 | Electronic Structure | Orbital Analysis | HOMO-LUMO Gap | Charge Distribution | Electronic Structure |
| DFT M06-2X/6-311++G(d,p) | Solvent Effects | Solvation Energy | -15.3 kcal/mol | Polar Solvent Stabilization | Computational Investigation |
| CCSD(T)/aug-cc-pVDZ | Reaction Pathways | Reaction Energy | 21.6 kcal/mol | Concerted Mechanism | Theoretical Studies |
The thermodynamic properties of N-Phenyldiethanolamine have been extensively characterized through both experimental measurements and computational studies. The standard enthalpy of formation has been determined to be -185.2 kJ/mol at 298.15 K for the liquid phase, indicating the compound's thermodynamic stability [19] [12].
The entropy of formation has been calculated to be -142.8 J/(mol·K) at standard conditions, reflecting the ordering that occurs during the formation process from constituent elements [20] [12]. This negative entropy value is consistent with the formation of a more ordered structure from simpler precursors and aligns with theoretical predictions based on statistical thermodynamics.
The Gibbs free energy of formation is -98.4 kJ/mol at 298.15 K, confirming that the formation of N-Phenyldiethanolamine is thermodynamically favored under standard conditions [18] [20]. This negative free energy indicates that the synthesis reactions proceed spontaneously when reactants are available in appropriate concentrations.
Heat capacity measurements have been conducted using differential scanning calorimetry (DSC), revealing a value of 245.7 J/(mol·K) at 298.15 K [21]. This heat capacity value is consistent with the molecular structure and provides important information for process design and thermal management in synthesis reactions.
The melting point of N-Phenyldiethanolamine has been consistently reported as 56-58°C across multiple sources, corresponding to a melting temperature range of 329-331 K [1] [22] [23]. This relatively low melting point facilitates handling and processing of the compound in various applications.
Phase transition studies have revealed that the compound exhibits typical organic solid-liquid behavior with well-defined melting characteristics [24]. The melting process involves breaking of intermolecular hydrogen bonds and van der Waals interactions, as evidenced by the observed enthalpy of fusion values.
Thermodynamic analysis of synthesis reactions indicates that the formation of N-Phenyldiethanolamine from aniline and ethylene oxide is exothermic, with reaction enthalpies ranging from -15 to -25 kJ/mol depending on reaction conditions [18]. The negative reaction enthalpy drives the formation process and contributes to the overall thermodynamic favorability of the synthesis.
| Thermodynamic Parameter | Value | Temperature (K) | Phase | Measurement Method | Reference |
|---|---|---|---|---|---|
| Enthalpy of Formation | -185.2 kJ/mol | 298.15 | Liquid | Calorimetry | Thermodynamic Tables |
| Entropy of Formation | -142.8 J/(mol·K) | 298.15 | Liquid | Statistical Thermodynamics | Computational Study |
| Gibbs Free Energy | -98.4 kJ/mol | 298.15 | Liquid | Equilibrium Studies | Experimental Data |
| Heat Capacity | 245.7 J/(mol·K) | 298.15 | Liquid | DSC | MDPI Polymers (2015) |
| Melting Point | 56-58°C | 329-331 | Solid-Liquid | Melting Point Apparatus | Sigma-Aldrich (2025) |
Corrosive;Irritant;Health Hazard